molecular formula C14H10F2N2 B13674381 2-(2,4-Difluorophenyl)-7-methylimidazo[1,2-a]pyridine

2-(2,4-Difluorophenyl)-7-methylimidazo[1,2-a]pyridine

Katalognummer: B13674381
Molekulargewicht: 244.24 g/mol
InChI-Schlüssel: OURQIFCHFKYWDO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,4-Difluorophenyl)-7-methylimidazo[1,2-a]pyridine is a heterocyclic compound that features a fused imidazo-pyridine ring system with two fluorine atoms attached to the phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Difluorophenyl)-7-methylimidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,4-difluoroaniline with 2-bromo-3-methylpyridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,4-Difluorophenyl)-7-methylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of corresponding imidazo-pyridine N-oxides.

    Reduction: Formation of reduced imidazo-pyridine derivatives.

    Substitution: Formation of substituted imidazo-pyridine derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

2-(2,4-Difluorophenyl)-7-methylimidazo[1,2-a]pyridine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.

Wirkmechanismus

The mechanism of action of 2-(2,4-Difluorophenyl)-7-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and the structure of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(2,4-Difluorophenyl)pyridine: A simpler analog with similar fluorine substitution but lacking the imidazo ring.

    2-(2,4-Difluorophenyl)-imidazo[1,2-a]pyridine: Similar structure but without the methyl group.

    2-(2,4-Difluorophenyl)-7-chloroimidazo[1,2-a]pyridine: Contains a chlorine atom instead of a methyl group.

Uniqueness

2-(2,4-Difluorophenyl)-7-methylimidazo[1,2-a]pyridine is unique due to the presence of both fluorine atoms and a methyl group, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its stability, lipophilicity, and potential interactions with biological targets, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C14H10F2N2

Molekulargewicht

244.24 g/mol

IUPAC-Name

2-(2,4-difluorophenyl)-7-methylimidazo[1,2-a]pyridine

InChI

InChI=1S/C14H10F2N2/c1-9-4-5-18-8-13(17-14(18)6-9)11-3-2-10(15)7-12(11)16/h2-8H,1H3

InChI-Schlüssel

OURQIFCHFKYWDO-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=NC(=CN2C=C1)C3=C(C=C(C=C3)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.